molecular formula C19H24N2O2 B5492725 ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE

Cat. No.: B5492725
M. Wt: 312.4 g/mol
InChI Key: RWZBQETTXQBCQZ-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the efflux mechanism of multidrug-resistant bacteria by interacting with efflux pumps, thereby increasing the retention of antibiotics . This compound may also interact with various receptors in the central nervous system, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE is unique due to its specific structural features and the range of reactions it can undergo

Properties

IUPAC Name

ethyl 2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-23-19(22)15-21-12-10-20(11-13-21)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZBQETTXQBCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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